molecular formula C5H6F6O B15091872 1,1,1,2,3,3-Hexafluoro-4-methoxybutane CAS No. 58705-93-4

1,1,1,2,3,3-Hexafluoro-4-methoxybutane

Cat. No.: B15091872
CAS No.: 58705-93-4
M. Wt: 196.09 g/mol
InChI Key: XHVKFIIHYDDMQB-UHFFFAOYSA-N
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Description

1,1,1,2,3,3-Hexafluoro-4-methoxybutane is a chemical compound with the molecular formula C5H6F6O and a molecular weight of 196.0910 g/mol . It is a hydrofluoroether, characterized by the presence of both fluorine and ether functional groups. This compound is known for its unique properties, including high thermal stability and low toxicity, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,3,3-Hexafluoro-4-methoxybutane typically involves the fluorination of appropriate precursors. One common method is the reaction of a suitable butane derivative with hydrogen fluoride (HF) under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,3,3-Hexafluoro-4-methoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce various fluorinated ethers .

Scientific Research Applications

1,1,1,2,3,3-Hexafluoro-4-methoxybutane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3-Hexafluoro-4-methoxybutane involves its interaction with molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various substrates. This reactivity is harnessed in chemical reactions and industrial applications to achieve desired outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,3,3-Hexafluoro-4-methoxybutane is unique due to its specific combination of fluorine and ether functional groups, which impart high thermal stability and low toxicity. These properties make it particularly valuable in applications requiring stable and non-toxic compounds .

Properties

CAS No.

58705-93-4

Molecular Formula

C5H6F6O

Molecular Weight

196.09 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-4-methoxybutane

InChI

InChI=1S/C5H6F6O/c1-12-2-4(7,8)3(6)5(9,10)11/h3H,2H2,1H3

InChI Key

XHVKFIIHYDDMQB-UHFFFAOYSA-N

Canonical SMILES

COCC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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